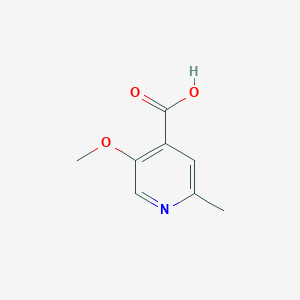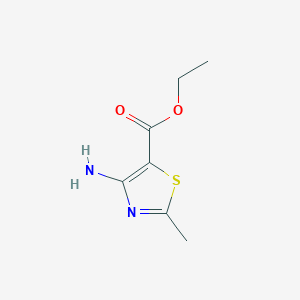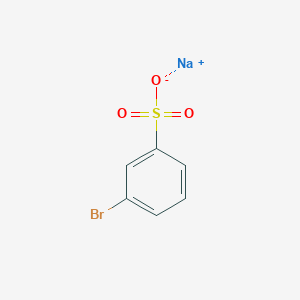![molecular formula C20H22N2O9S2 B2703174 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate CAS No. 1351632-71-7](/img/structure/B2703174.png)
2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a useful research compound. Its molecular formula is C20H22N2O9S2 and its molecular weight is 498.52. The purity is usually 95%.
BenchChem offers high-quality 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Profile of Related Compounds
Research on the antioxidant profile of similar compounds, specifically those based on 2,3-dihydrobenzo[b]thiophene, has shown significant findings. A study focused on the antioxidant capacity of these compounds through various assays, including the ability to inhibit lipid peroxidation and reactivity towards radicals. Such compounds exhibited varying degrees of antioxidant activity, influenced by chalcogen substitution, indicating potential applications in oxidative stress-related research and therapeutics (J. Malmström et al., 2001).
Synthesis and Applications in Polymer Science
A novel sulfonic acid-containing benzoxazine monomer was synthesized for application in proton exchange membranes in fuel cells, demonstrating the versatility of similar compounds in material science. This study highlights the potential for such chemical structures to be utilized in the development of new materials with specific electronic or chemical properties, such as high proton conductivity and low methanol permeability (B. Yao et al., 2014).
Enantioselective Synthesis
Research on enantioselective synthesis using related compounds has developed protocols for the synthesis of important unnatural amino acids and precursors for pharmaceutical compounds. This suggests that compounds with a similar structural framework might be useful in synthetic organic chemistry, particularly in the stereoselective synthesis of bioactive molecules (R. Malhotra et al., 2015).
Application in Drug Synthesis
An improved process for synthesizing an intermediate crucial for the production of the anti-hypertensive drug Doxazosin was reported, showcasing the utility of similar compounds in pharmaceutical manufacturing. The study demonstrates how derivatives of dihydrobenzo[dioxin] can be valuable intermediates in the synthesis of therapeutically significant compounds (C. Ramesh et al., 2006).
Antimicrobial Activity
A study synthesized new series of ethylated sulfonamides incorporating the 1,4-benzodioxane moiety and evaluated their antimicrobial activity. This indicates the potential antimicrobial applications of compounds containing similar structural features, underscoring their relevance in the search for new antimicrobial agents (M. Irshad et al., 2016).
Propriétés
IUPAC Name |
2-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5S2.C2H2O4/c21-15(18-2-1-11-26-18)13-19-5-7-20(8-6-19)27(22,23)14-3-4-16-17(12-14)25-10-9-24-16;3-1(4)2(5)6/h1-4,11-12H,5-10,13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQWRWKVZZVXLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2703092.png)
![N-(2-ethylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide](/img/structure/B2703093.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2703095.png)
![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)

![7-methyl-N-(6-methylpyridin-2-yl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2703101.png)
![2-[2-(1H-imidazol-1-yl)ethoxy]aniline](/img/structure/B2703103.png)

![N-(2-methoxybenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2703108.png)

![5-[1-{2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(4-methylphenyl)pentanamide](/img/no-structure.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2703112.png)
![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)